molecular formula C7H14O B6202664 1,3,3-trimethylcyclobutan-1-ol CAS No. 54763-00-7

1,3,3-trimethylcyclobutan-1-ol

Cat. No.: B6202664
CAS No.: 54763-00-7
M. Wt: 114.2
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Description

1,3,3-Trimethylcyclobutan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a four-membered cyclobutane ring with three methyl groups and a hydroxyl group attached to it. The molecular formula of this compound is C7H14O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-trimethylcyclobutan-1-ol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with hydrazine followed by treatment with iodine can yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1,3,3-Trimethylcyclobutan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-trimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    1,1,3-Trimethylcyclobutane: A similar compound with different methyl group positions.

    Cyclopentanol: A five-membered ring alcohol.

Uniqueness: 1,3,3-Trimethylcyclobutan-1-ol is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

54763-00-7

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

0

Origin of Product

United States

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